molecular formula C12H16ClNOS B12403565 Thiobencarb-d10 (diethyl-d10) CAS No. 1219804-12-2

Thiobencarb-d10 (diethyl-d10)

Cat. No.: B12403565
CAS No.: 1219804-12-2
M. Wt: 267.84 g/mol
InChI Key: QHTQREMOGMZHJV-MWUKXHIBSA-N
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Description

Thiobencarb-d10 is a deuterium-labeled derivative of Thiobencarb, a widely used herbicide. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used for tracing and quantitation during drug development processes . Thiobencarb itself is known for its application in controlling weeds in rice fields and other crops .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiobencarb-d10 is synthesized by incorporating deuterium into the Thiobencarb molecule. The process involves the reaction of deuterated ethylamine with 4-chlorobenzyl chloride, followed by the addition of carbon disulfide to form the deuterated Thiobencarb . The reaction conditions typically include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of Thiobencarb-d10 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is common to confirm the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions

Thiobencarb-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiobencarb-d10 has several scientific research applications:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the degradation pathways of herbicides.

    Medicine: Utilized in pharmacokinetic studies to evaluate the metabolic stability and distribution of drugs.

    Industry: Applied in the development of new herbicides and pesticides

Mechanism of Action

Thiobencarb-d10 exerts its effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). The active forms of the compound, such as its sulfoxide and sulfone metabolites, inhibit the activity of VLCFA elongase (VLCFAE) in a time-independent manner . This inhibition disrupts the lipid synthesis pathway, leading to the effective control of weed growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Thiobencarb-d10

Thiobencarb-d10 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is crucial .

Properties

CAS No.

1219804-12-2

Molecular Formula

C12H16ClNOS

Molecular Weight

267.84 g/mol

IUPAC Name

S-[(4-chlorophenyl)methyl] N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamothioate

InChI

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

QHTQREMOGMZHJV-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)SCC1=CC=C(C=C1)Cl)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl

Origin of Product

United States

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